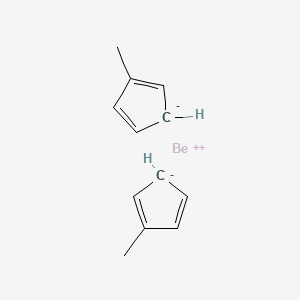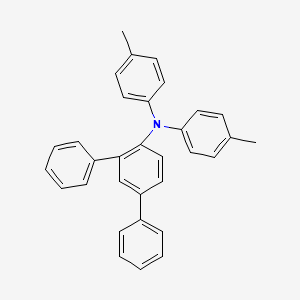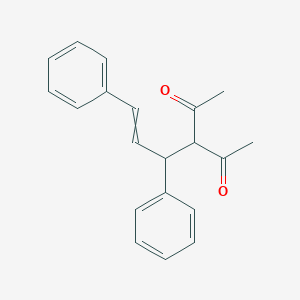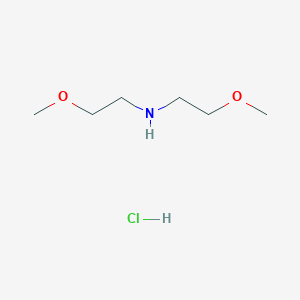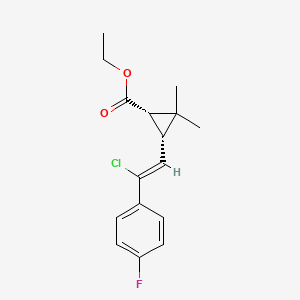![molecular formula C16H9N3O3S4 B14268045 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 134961-34-5](/img/structure/B14268045.png)
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining benzothiazole and thiazolidinone moieties
準備方法
The synthesis of 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 4-nitrobenzenethiol, followed by cyclization with a thiazolidinone derivative under specific conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar compounds to 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one include other benzothiazole and thiazolidinone derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
特性
CAS番号 |
134961-34-5 |
|---|---|
分子式 |
C16H9N3O3S4 |
分子量 |
419.5 g/mol |
IUPAC名 |
3-[6-(4-nitrophenyl)sulfanyl-1,3-benzothiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O3S4/c20-14-8-24-16(23)18(14)15-17-12-6-5-11(7-13(12)26-15)25-10-3-1-9(2-4-10)19(21)22/h1-7H,8H2 |
InChIキー |
WMAAAHPDLHAXDI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)C2=NC3=C(S2)C=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


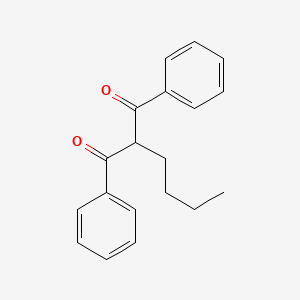
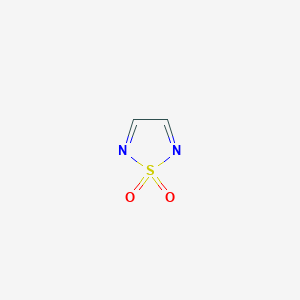
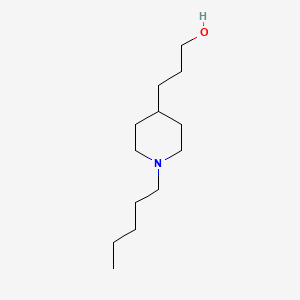
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
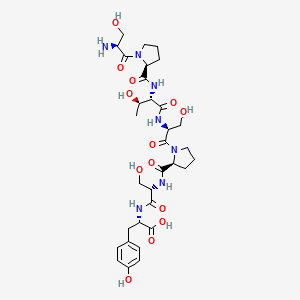
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
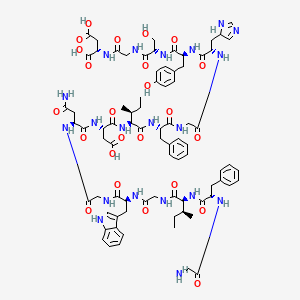
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
